4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is a chemical compound characterized by the presence of a piperidine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride typically involves the nitration of 4-(trifluoromethyl)aniline followed by a coupling reaction with piperidine. The nitration process requires careful control of temperature and reaction conditions to ensure the selective formation of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed:
Reduction: Formation of 4-[2-amino-4-(trifluoromethyl)phenyl]piperidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[2-nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the piperidine ring.
4-[2-Nitro-4-(trifluoromethyl)phenyl]morpholine: Similar structure with a morpholine ring instead of a piperidine ring.
Uniqueness: 4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine hydrochloride is unique due to the combination of its piperidine ring and the presence of both nitro and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2503205-61-4 |
---|---|
Molecular Formula |
C12H14ClF3N2O2 |
Molecular Weight |
310.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.